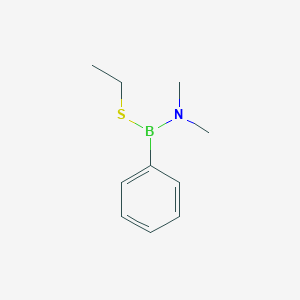
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is an organoboron compound that features a boron atom bonded to a phenyl group, an ethylsulfanyl group, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine typically involves the reaction of phenylboronic acid with ethylsulfanyl and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boron center can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The ethylsulfanyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparaison Avec Des Composés Similaires
1-(Ethylsulfanyl)-1-(ethylsulfanyl)ethane: Another sulfur-containing organoboron compound with similar reactivity.
1-(Ethylsulfanyl)ethane-1-thiol: Known for its strong odor and use in fragrance research.
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylborane: A closely related compound with slight structural variations.
Uniqueness: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is unique due to its combination of a boron center with both ethylsulfanyl and dimethylamino groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
85121-19-3 |
|---|---|
Formule moléculaire |
C10H16BNS |
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
N-[ethylsulfanyl(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16BNS/c1-4-13-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clé InChI |
NNXCJPXGBPRMCD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(N(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


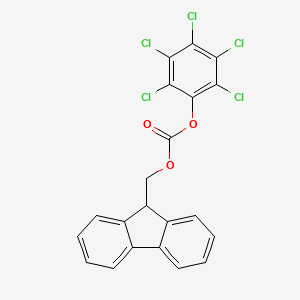
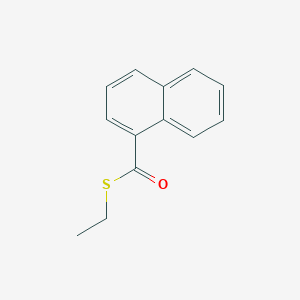
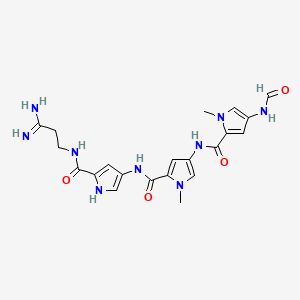
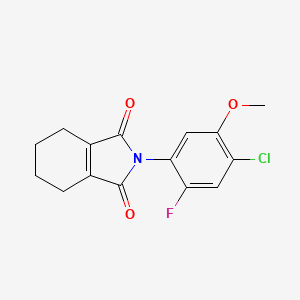
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)

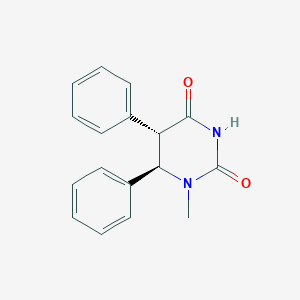
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
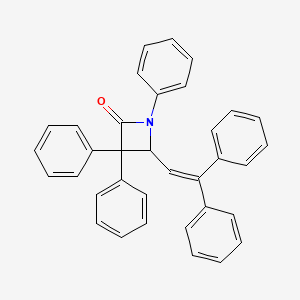
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
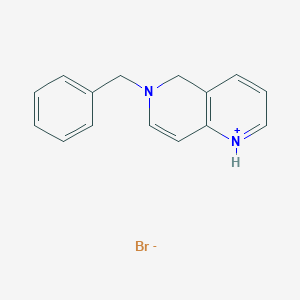
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
